molecular formula C26H31N3O4S B2491378 1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 932554-71-7

1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2491378
CAS RN: 932554-71-7
M. Wt: 481.61
InChI Key: RSSXPSLHUYRYRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves strategic chemical reactions that allow for the creation of the compound's complex structure. For example, derivatives of thieno[3,2-d]pyrimidine have been synthesized through cyclocondensation reactions and nucleophilic substitutions, demonstrating the versatility and adaptability of this chemical backbone in creating a wide array of molecular structures (Karimian et al., 2017). These methods showcase the compound's ability to undergo modifications that can tailor its properties for specific applications.

Molecular Structure Analysis

Molecular structure analysis of thieno[3,2-d]pyrimidine derivatives reveals a planar central thienopyrimidine ring system, a characteristic that impacts the compound's chemical behavior and interactions. This structural feature is crucial in determining the molecule's binding affinity and reactivity (Zeng et al., 2007). Such insights are fundamental in predicting the compound's behavior in various chemical environments and its potential as a scaffold for further pharmaceutical development.

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidine derivatives engage in a range of chemical reactions, highlighting their reactivity and potential for functionalization. These reactions include cyclocondensation, nucleophilic substitution, and electrophilic substitution, which allow for the introduction of various functional groups and the modification of the molecule's chemical properties (Hirota et al., 1990). This versatility is significant for the development of new materials and drugs, offering a platform for innovation in chemical synthesis and application design.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-18-2-4-19(5-3-18)16-28-22-10-15-34-23(22)25(31)29(26(28)32)17-20-6-8-21(9-7-20)24(30)27-11-13-33-14-12-27/h2-5,10,15,20-21H,6-9,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSXPSLHUYRYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)N5CCOCC5)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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